2-Thiopheneacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of 2-Thiopheneacetyl chloride involves several steps . Starting with thiophene as a raw material, the process includes:- Under the catalysis of pyridine, the 2-thiopheneacetic acid is subjected to thionyl chloride acylchlorination to obtain 2-thiopheneacetyl chloride .
Molecular Structure Analysis
The molecular weight of 2-Thiopheneacetyl chloride is 160.62 . Its molecular structure contains a total of 14 bonds, including 9 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 acyl halogenide (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
2-Thiopheneacetyl chloride is known to react violently with water, releasing gases which are toxic if inhaled . It is also used in various synthesis reactions to produce other compounds .Physical And Chemical Properties Analysis
2-Thiopheneacetyl chloride has a vapor pressure of 4 mmHg at 83 °C . It is a liquid with a refractive index of n20/D 1.551 (lit.) . The boiling point is 105-106 °C/22 mmHg (lit.) and 130-135 °C/90 mmHg (lit.) . The density is 1.303 g/mL at 25 °C (lit.) .Scientific Research Applications
Thiophene-based compounds, including derivatives of 2-Thiopheneacetyl chloride, are extensively used in modern drug design, biodiagnostics, electronic and optoelectronic devices, and conductive polymers. Their thermochemical properties have been studied experimentally and computationally (Roux et al., 2007).
2-Thiopheneacetyl chloride derivatives have been synthesized and used in various chemical reactions. For example, compounds synthesized from 2-thiopheneacetyl chloride have shown potential applications in creating new classes of thiadiazoles and selenadiazoles, which are important in medicinal chemistry (Farag et al., 1988).
Derivatives of 2-Thiopheneacetyl chloride have been used in the synthesis of various biologically active compounds, such as tetrahydropyrimidin-thione derivatives, demonstrating significant antimicrobial, antioxidant, and anticancer activities (Salem et al., 2016).
In the field of organic synthesis, 2-Thiopheneacetyl chloride and its derivatives have been utilized for regenerating carbonyl compounds from thioacetals and in ring-expansion reactions of cyclic thioacetals (Firouzabadi et al., 2002).
The compound (S)-ethyl-1-(2-thiopheneacetyl)-3-piperidinecarboxylate, which involves 2-thiopheneacetyl chloride in its synthesis, has been developed as an immunopotentiator in veterinary medicine (Moher et al., 2004).
5-Aryl-2-(trifluoroacetyl)thiophenes, related to 2-thiopheneacetyl chloride, have been identified as potent inhibitors of class II histone deacetylases, with potential applications in cancer therapy (Ontoria et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-thiophen-2-ylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYXPNIENRLELY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22942 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068156 | |
Record name | 2-Thiopheneacetyl chloride | |
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Molecular Weight |
160.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophene-2-acetyl chloride appears as a clear yellow to dark brown liquid. Insoluble in water and denser than water. Corrosive to skin, and eyes. Vapors severely irritate respiratory tract. | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Thiopheneacetyl chloride | |
CAS RN |
39098-97-0 | |
Record name | THIOPHENE-2-ACETYL CHLORIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/22942 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
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Record name | 2-Thiopheneacetyl chloride | |
Source | EPA DSSTox | |
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Record name | 2-thienylacetyl chloride | |
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Record name | 2-THIOPHENEACETYL CHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
Citations
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